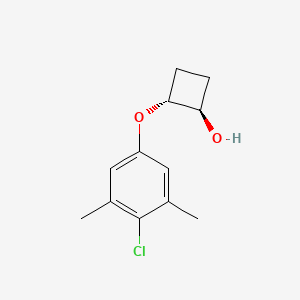
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is a synthetic organic compound characterized by its cyclobutane ring structure substituted with a chlorinated dimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-dimethylphenol and cyclobutanone.
Formation of the Phenoxy Group: The phenol group is first chlorinated using reagents like thionyl chloride or phosphorus trichloride to form 4-chloro-3,5-dimethylphenol.
Cyclobutane Ring Formation: The cyclobutanone is then reacted with the chlorinated phenol in the presence of a base such as sodium hydride or potassium carbonate to form the cyclobutane ring structure.
Hydroxylation: The final step involves the hydroxylation of the cyclobutane ring to introduce the hydroxyl group, using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a cyclobutanol derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium cyanide, or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-amine: Similar structure with an amine group instead of a hydroxyl group.
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Rel-(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorinated phenoxy group. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
(1R,2R)-2-(4-chloro-3,5-dimethylphenoxy)cyclobutan-1-ol |
InChI |
InChI=1S/C12H15ClO2/c1-7-5-9(6-8(2)12(7)13)15-11-4-3-10(11)14/h5-6,10-11,14H,3-4H2,1-2H3/t10-,11-/m1/s1 |
Clé InChI |
DPHQONSXOBLVIF-GHMZBOCLSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1Cl)C)O[C@@H]2CC[C@H]2O |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OC2CCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


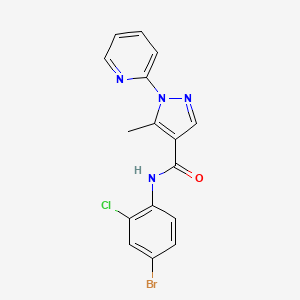
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)

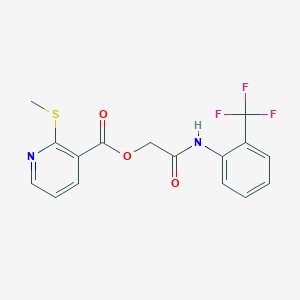
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
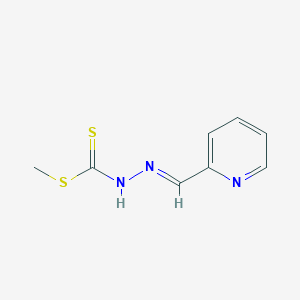
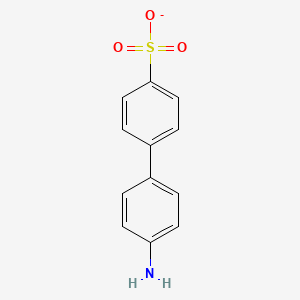
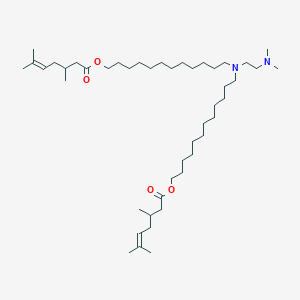
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
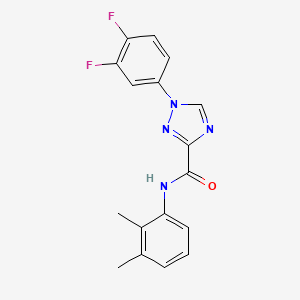
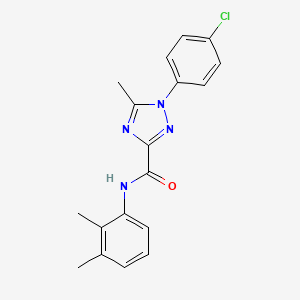
![(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B15281883.png)
